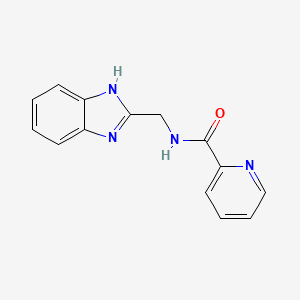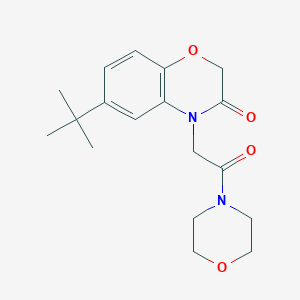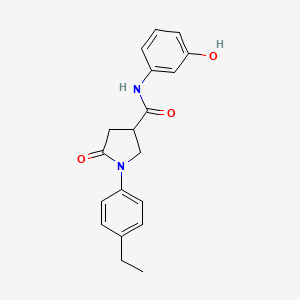
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide, also known as BMPC or BMPCAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.
Wirkmechanismus
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In neurodegenerative diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been shown to inhibit bacterial growth and reduce bacterial load.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide-based therapeutics for cancer, neurodegenerative diseases, and infectious diseases is an area of active research.
In conclusion, N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide (N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide) is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has limitations such as limited solubility in water and potential for off-target effects. There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, investigation of its effects on other signaling pathways, and exploration of its potential applications in other fields.
Synthesemethoden
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloronicotinic acid with sodium azide to form 2-azido-3-pyridinecarboxylic acid. This intermediate is then reacted with 2-aminobenzimidazole to form N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(12-7-3-4-8-15-12)16-9-13-17-10-5-1-2-6-11(10)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERKVAWFPJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)

![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)

![2-methyl-3-phenyl-7-(2-phenylethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139248.png)
![N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6139261.png)
![2-ethoxyethyl 4-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B6139277.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![4-(2-chloro-6-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139280.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)-2-(4-pyridinyl)ethanamine](/img/structure/B6139288.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6139307.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)